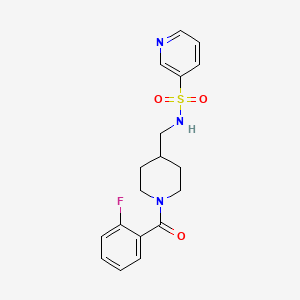

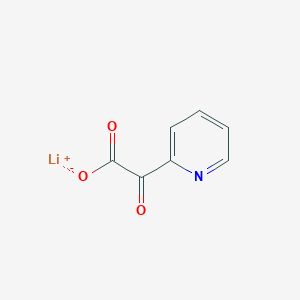

Lithium 2-oxo-2-(pyridin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-oxo-2-(pyridin-2-yl)acetate is a compound that features lithium bonding and is related to various lithium-organic complexes. The compound is of interest due to its potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of lithium-organic compounds often involves the reaction of lithium derivatives with other organic or inorganic reagents. For instance, the synthesis of lithium (S)-1-[2′-(methoxymethyl)pyrrolidin-1′-yl]-3,5-dimethylboratabenzene was achieved by reacting (S)-2-(methoxymethyl)pyrrolidine with chloro-dimethyldihydroborinines in the presence of NEt3, followed by metalation with LiN(SiMe3)2 . Similarly, the synthesis of symmetrical poly(pyridin-2-yl)ethanes involved the reaction of lithium derivatives of pyridin-2-ylmethanes with mercury(II) iodide . These methods highlight the versatility of lithium in forming various organic complexes.

Molecular Structure Analysis

The molecular structure of lithium-organic complexes can be quite diverse. For example, the lithium complex of 2-(diphenylphosphinoamino)pyridine forms a constrained four-membered ring with the metal ion coordinated to both nitrogen atoms . In another case, the lithium cation in a complex was coordinated to three ligands, with one ligand forming a four-membered chelate ring and the other two ligands binding via the pyridine nitrogen . These structures demonstrate the ability of lithium to engage in complex coordination geometries.

Chemical Reactions Analysis

Lithium-organic compounds can participate in a variety of chemical reactions. (2-Pyridyldimethylsilyl)methyl lithium, for example, was found to react with organic bromides, aldehydes, ketones, and hydrosilanes, with the resultant adducts further oxidized to yield corresponding alcohols . Additionally, the migration of lithium in pyridinic series has been shown to facilitate the synthesis of various bromo-lithio pyridine derivatives . These reactions underscore the reactivity and utility of lithium-organic compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium-organic compounds are influenced by their molecular structures and the nature of lithium bonding. For instance, the intramolecular lithium bond in lithium 2-pyridyl-N-oxide acetate was investigated using Car-Parrinello molecular dynamics and path integral molecular dynamics, revealing that the lithium atom is generally equidistant between heavy atoms in the (O...Li...O) bridge . The study of lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents showed that these compounds have a polymeric structure with lithium cations in different coordination modes . These findings contribute to our understanding of the bonding characteristics and structural properties of lithium-organic complexes.

Scientific Research Applications

Highly Diastereoselective Synthesis

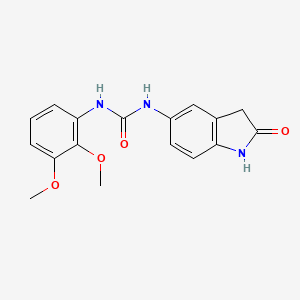

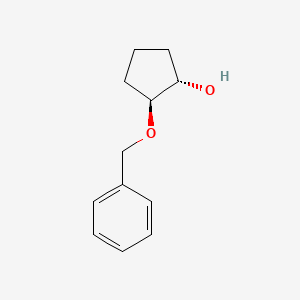

The highly enantioselective synthesis of 2-oxo and 3-oxo pyrrolidines has been achieved by diastereoselective addition of the lithium enolate of alpha-diazoacetoacetate to chiral N-sulfinyl imines, followed by photoinduced Wolff rearrangement or Rh(II)-catalyzed intramolecular N-H insertion. This process demonstrates the utility of Lithium 2-oxo-2-(pyridin-2-yl)acetate in synthesizing complex organic structures with high precision and selectivity (Changqing Dong, F. Mo, J. Wang, 2008).

Soft Chemistry Synthesis

In another study, Li1-xNi1-yCoyO2-δ oxides were synthesized by chemically extracting lithium at ambient temperature from LiNi1-yCoyO2 with an oxidizing agent NO2PF6 in acetonitrile medium. The research highlights the role of this compound in the soft chemistry synthesis of layered oxides, offering insights into their structure and electrochemical properties (R. Chebiam, F. Prado, A. Manthiram, 2001).

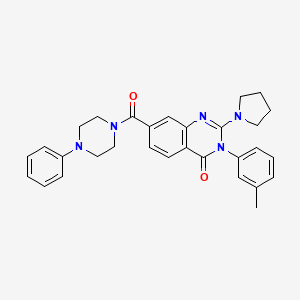

Synthesis of Symmetrical Poly(pyridin-2-yl)Ethane Ligands

The reaction of lithium derivatives of pyridin-2-ylmethanes with mercury(II) iodide led to the formation of symmetrical poly(pyridin-2-yl)ethanes, demonstrating this compound's application in creating complex ligand structures for further chemical investigations (A. Canty, N. Minchin, 1986).

properties

IUPAC Name |

lithium;2-oxo-2-pyridin-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3.Li/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYQPBQAWGCPQD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=NC(=C1)C(=O)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)

![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)